Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is further substituted with a fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.
Coupling with Benzoic Acid Derivative: The piperazine derivative is then coupled with methyl 2-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzoate ester.
Reduction: Reduction reactions can target the sulfonyl group or the ester functionality.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Alcohols or amines depending on the site of reduction.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate can be used to study enzyme interactions and receptor binding due to its potential as a ligand.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the piperazine ring can interact with polar residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
- Methyl 2-[({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
- Methyl 2-[({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
Uniqueness
The uniqueness of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate lies in the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs. Fluorine can enhance metabolic stability and bioavailability, making this compound particularly interesting for drug development.
Biological Activity
Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring with a sulfonyl group and a benzoate moiety, contributing to its unique biological properties. The IUPAC name of the compound is [4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-methylbenzoic acid methyl ester), which indicates its structural complexity.
This compound is believed to interact with various biological targets, including enzymes and receptors. The sulfonamide group may enhance binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various pharmacological effects, including:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research has indicated that compounds containing piperazine moieties often exhibit diverse biological activities, including:
- Antidepressant effects : Piperazine derivatives are known for their efficacy in treating mood disorders due to their action on serotonergic and dopaminergic systems.
- Antitumor activity : Some studies have shown that similar compounds can inhibit cancer cell proliferation in vitro and in vivo.
- Antimicrobial properties : The presence of the fluorophenyl group may enhance the compound's ability to combat bacterial infections.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antidepressant | Modulates serotonin and dopamine | |
Antitumor | Inhibits cancer cell growth | |
Antimicrobial | Effective against bacterial strains |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antidepressant Activity : A study demonstrated that piperazine derivatives could significantly reduce depressive symptoms in animal models by enhancing serotonin levels in the brain.
- Antitumor Efficacy : Research involving a closely related piperazine compound showed promising results against colon cancer cells, indicating potential for development into therapeutic agents.
- Antimicrobial Testing : A series of experiments highlighted the antimicrobial effects of piperazine derivatives against various strains of bacteria, showing effectiveness comparable to established antibiotics.
Properties
Molecular Formula |
C19H20FN3O5S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 2-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H20FN3O5S/c1-28-18(24)16-4-2-3-5-17(16)21-19(25)22-10-12-23(13-11-22)29(26,27)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,25) |
InChI Key |
AWSVNNRWSMJABX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.